molecular formula C19H16N2O4S B2588383 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 681159-51-3

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2588383
CAS No.: 681159-51-3
M. Wt: 368.41
InChI Key: PKMIZIKPZLNWQO-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a chromene ring fused with a thiazole ring, along with a benzamide moiety. Such compounds are of significant interest due to their potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Target of Action

Similar compounds with a chromeno[2,3-d]thiazol scaffold have been reported to exhibit potent anti-inflammatory activities . This suggests that N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide may also target pathways involved in inflammation.

Mode of Action

Compounds with similar structures have been shown to interact with their targets and induce changes that result in anti-inflammatory effects .

Biochemical Pathways

Based on the anti-inflammatory activities of similar compounds , it can be inferred that this compound may affect pathways related to inflammation.

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory activities , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multi-step reactions. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with 2-aminothiazole, followed by cyclization with chromene derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can produce halogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its combined chromene-thiazole structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-8-7-11(9-15(14)24-2)18(22)21-19-20-17-12-5-3-4-6-13(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMIZIKPZLNWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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